Enhanced Leaving Group Reactivity of the Mesylate Ester Compared to Arylsulfonate Analogs
The methanesulfonate (mesylate) group in the target compound is a stronger leaving group than the p-toluenesulfonate (tosylate) group in the direct structural analog WAY-357997, as reflected by the pKa of the parent sulfonic acids [1][2]. A lower pKa of the conjugate acid corresponds to greater leaving group ability [3]. This translates into predictably faster nucleophilic substitution kinetics for the target mesylate relative to the tosylate analog under equivalent reaction conditions.
| Evidence Dimension | Leaving group ability (pKa of conjugate sulfonic acid) |
|---|---|
| Target Compound Data | Methanesulfonic acid pKa = −1.9 |
| Comparator Or Baseline | p-Toluenesulfonic acid pKa = −2.8 (WAY-357997 tosylate analog) |
| Quantified Difference | Methanesulfonate is a measurably better leaving group (conjugate acid pKa higher by 0.9 log units); aromatic sulfonates are generally poorer leaving groups than alkyl sulfonates [3] |
| Conditions | Aqueous solution pKa values at 25 °C; applicable to SN1/SN2 reaction conditions in organic synthesis. |
Why This Matters
Procurement of the mesylate over the tosylate analog enables faster and potentially higher-yielding alkylation or substitution reactions, which is a critical parameter in synthetic route design and scale-up.
- [1] Wikipedia. Methanesulfonic acid. Acidity (pKa) = −1.9. https://en.wikipedia.org/wiki/Methanesulfonic_acid (accessed 2026-05-02). View Source
- [2] Wikipedia. p-Toluenesulfonic acid. Acidity (pKa) = −2.8. https://en.wikipedia.org/wiki/P-Toluenesulfonic_acid (accessed 2026-05-02). View Source
- [3] Chem LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Mesylate and tosylate are excellent leaving groups; relative ability scales with conjugate acid pKa. https://chem.libretexts.org (accessed 2026-05-02). View Source
